molecular formula C15H19NO3 B569121 (R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one CAS No. 474828-48-3

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one

Cat. No.: B569121
CAS No.: 474828-48-3
M. Wt: 261.321
InChI Key: IDJHFWFQTXWYQU-DGCLKSJQSA-N
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Description

®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in asymmetric synthesis and as intermediates in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for oxazolidinones often involve the use of microwave-assisted synthesis to improve reaction efficiency and yield . This method reduces reaction times and enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring interacts with the substrate, directing the addition of reagents to specific positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and 2-methylbutanoyl groups. This combination enhances its effectiveness as a chiral auxiliary and broadens its applicability in various synthetic processes .

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJHFWFQTXWYQU-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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